2-(4-Bromo-phenylamino)-tetrahydro-pyran-3,4,5-triol
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Overview
Description
2-[(4-BROMOPHENYL)AMINO]OXANE-3,4,5-TRIOL is a chemical compound known for its unique structure and potential applications in various fields. It consists of an oxane ring substituted with a bromophenyl group and amino functionalities, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-BROMOPHENYL)AMINO]OXANE-3,4,5-TRIOL typically involves the reaction of 4-bromoaniline with an oxane derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-[(4-BROMOPHENYL)AMINO]OXANE-3,4,5-TRIOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[(4-BROMOPHENYL)AMINO]OXANE-3,4,5-TRIOL has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism by which 2-[(4-BROMOPHENYL)AMINO]OXANE-3,4,5-TRIOL exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-CHLOROPHENYL)AMINO]OXANE-3,4,5-TRIOL
- 2-[(4-FLUOROPHENYL)AMINO]OXANE-3,4,5-TRIOL
- 2-[(4-METHOXYPHENYL)AMINO]OXANE-3,4,5-TRIOL
Uniqueness
2-[(4-BROMOPHENYL)AMINO]OXANE-3,4,5-TRIOL is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chloro, fluoro, and methoxy analogs, which may exhibit different chemical and biological properties .
Properties
Molecular Formula |
C11H14BrNO4 |
---|---|
Molecular Weight |
304.14 g/mol |
IUPAC Name |
(2R,5R)-2-(4-bromoanilino)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H14BrNO4/c12-6-1-3-7(4-2-6)13-11-10(16)9(15)8(14)5-17-11/h1-4,8-11,13-16H,5H2/t8-,9?,10?,11-/m1/s1 |
InChI Key |
XNRPWNFGHKJOMI-AGVGLQIMSA-N |
Isomeric SMILES |
C1[C@H](C(C([C@@H](O1)NC2=CC=C(C=C2)Br)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)NC2=CC=C(C=C2)Br)O)O)O |
Origin of Product |
United States |
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